Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid
Overview
Description
Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid is a synthetic organic compound that combines a benzofuran moiety with an azetidine ring and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.
Boc Protection: The amino group on the azetidine ring is protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
Coupling with Acetic Acid: The final step involves coupling the benzofuran and Boc-protected azetidine with acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione.
Reduction: Reduction of the azetidine ring can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzofuran moiety could interact with aromatic residues, while the azetidine ring could form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-YL-acetic acid: Lacks the azetidine ring, making it less versatile in terms of chemical reactivity.
3-N-boc-amino-azetidin-1-YL-acetic acid: Lacks the benzofuran moiety, which may reduce its potential bioactivity.
Uniqueness
Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid is unique due to the combination of the benzofuran and azetidine rings, which provides a diverse range of chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-12-9-20(10-12)15(16(21)22)14-8-11-6-4-5-7-13(11)24-14/h4-8,12,15H,9-10H2,1-3H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYBRWVTIJBDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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